molecular formula C24H21F2N3O4S B2733412 N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-17-4

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2733412
CAS No.: 898448-17-4
M. Wt: 485.51
InChI Key: WHZISWBKURUQPT-UHFFFAOYSA-N
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Description

N1-(2,5-Difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold linked to a 2,5-difluorophenyl group and a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl moiety. Such structural features are critical in modulating receptor binding affinity, solubility, and pharmacokinetic profiles.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O4S/c1-15-4-9-19(10-5-15)34(32,33)29-12-2-3-16-6-8-18(14-22(16)29)27-23(30)24(31)28-21-13-17(25)7-11-20(21)26/h4-11,13-14H,2-3,12H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZISWBKURUQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, with the CAS number 898448-17-4 and a molecular weight of 485.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24_{24}H21_{21}F2_{2}N3_{3}O4_{4}S. The structural features include a difluorophenyl moiety and a tosylated tetrahydroquinoline unit. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24_{24}H21_{21}F2_{2}N3_{3}O4_{4}S
Molecular Weight485.5 g/mol
CAS Number898448-17-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the oxalamide linkage through the reaction between appropriate amines and oxalic acid derivatives under controlled conditions. However, specific reaction conditions such as temperature and solvents are often not detailed in the available literature.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes or receptors. The compound's structure suggests potential activity against certain pathways involved in disease mechanisms.

Case Studies

Research has indicated that derivatives of tetrahydroquinoline exhibit promising results in preclinical models for neurological disorders due to their ability to modulate neurotransmitter systems. For instance:

  • A study demonstrated that tetrahydroquinoline derivatives could act as ligands for neuronal nicotinic receptors, potentially influencing cognitive functions (Li et al., 2010).

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The compound’s structural and functional attributes can be contextualized against other oxalamide derivatives, particularly those identified as umami agonists. Below is a detailed analysis:

Structural Analogues and Their Properties

A key comparator is N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), a prototypical oxalamide umami agonist . The table below highlights critical differences:

Property Target Compound S336
Substituents - N1: 2,5-Difluorophenyl
- N2: 1-Tosyl-tetrahydroquinolin-7-yl
- N1: 2,4-Dimethoxybenzyl
- N2: 2-(Pyridin-2-yl)ethyl
Molecular Weight ~500–550 g/mol (estimated) ~423.5 g/mol (reported)
Electron Effects Electron-withdrawing fluorine atoms enhance polarity and H-bonding potential Methoxy groups (electron-donating) increase electron density on benzene
Lipophilicity (LogP) Higher logP due to fluorophenyl and tosyl groups (predicted) Moderate logP; pyridinyl group introduces partial hydrophilicity
Receptor Binding Fluorine may strengthen TAS1R1/TAS1R3 binding via polar interactions Dimethoxybenzyl and pyridinyl groups optimize hydrophobic interactions
Metabolic Stability Tosyl group may reduce CYP450-mediated oxidation Pyridinyl moiety susceptible to metabolic modification

Functional and Pharmacological Differences

  • Potency: S336 exhibits potent umami-enhancing activity (EC50 in low micromolar range) . The target compound’s fluorinated aromatic system could improve binding affinity, but steric hindrance from the tetrahydroquinolin-tosyl group might offset gains.
  • Solubility : The tosyl group in the target compound likely reduces aqueous solubility compared to S336’s pyridinyl-ethyl chain, which may enhance bioavailability in lipid-rich environments.
  • Synthetic Accessibility: S336’s simpler substituents (methoxybenzyl, pyridinyl) facilitate synthesis, whereas the target compound’s tetrahydroquinolin-tosyl moiety requires multi-step functionalization.

Broader Context of Oxalamide Derivatives

Oxalamides are a versatile scaffold for modulating taste receptors and other biological targets. Key trends include:

  • Fluorination : Fluorine substitution (as in the target compound) is a common strategy to enhance metabolic stability and binding specificity.
  • Heterocyclic Modifications: Pyridinyl (S336) and tetrahydroquinolin groups influence conformational flexibility and receptor selectivity.

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